molecular formula C11H13BrO3 B8516185 2-(3-Bromo-5-ethoxy-phenyl)-[1,3]dioxolane

2-(3-Bromo-5-ethoxy-phenyl)-[1,3]dioxolane

Cat. No. B8516185
M. Wt: 273.12 g/mol
InChI Key: GLKKTOXOOTZZDV-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 3-bromo-5-[1,3]dioxolan-2-yl-phenol (0.53 g, 2.16 mmol, 1.0 equiv) in DMF (2 mL) was added K2CO3 (0.33 g, 2.38 mmol, 1.1 equiv) and ethyl iodide (0.19 mL, 0.37 g, 2.38 mmol, 1.1 equiv) and the reaction mixture stirred under Ar at rt for 18 h. The K2CO3 was removed by filtration, the filtrate extracted with cyclohexane (3×50 mL), the combined organic phases washed with water (2×50 ml) and dried over MgSO4. The solvent was removed by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (6:1) providing 0.42 g (72%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.40 (t, J=7.0 Hz, 3H), 4.01-4.10 (m, 6H), 5.75 (s, 1H), 6.93-6.94 (m, 1H), 7.02-7.04 (m, 1H), 7.19-7.20 (m, 1H). MS (EI): 273.0 [M]+.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:13])[CH:5]=[C:6]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)[CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20](I)[CH3:21]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]2[O:9][CH2:10][CH2:11][O:12]2)[CH:5]=[C:4]([O:13][CH2:20][CH3:21])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C1OCCO1)O
Name
Quantity
0.33 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under Ar at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The K2CO3 was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with cyclohexane (3×50 mL)
WASH
Type
WASH
Details
the combined organic phases washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (6:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OCC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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